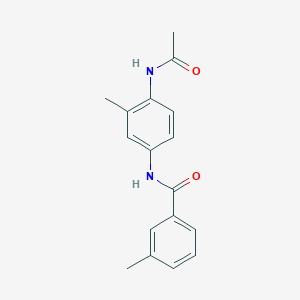
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide, also known as N-(4-acetamido-3-methylphenyl) anthranilic acid, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties.
科学研究应用
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been investigated for its use in cancer therapy.
作用机制
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have potential anticancer activity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for investigating the mechanisms underlying pain and inflammation. Additionally, its potential anticancer activity makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of the potential anticancer activity of this compound and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various inflammatory diseases.
合成方法
The synthesis of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves the reaction of 4-acetamido-3-methylphenol with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several studies and has been shown to yield a high purity product.
属性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-6-5-7-16(13(11)3)18(22)20-15-8-9-17(12(2)10-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJQAPEMMRBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)





